2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, pyridinyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and methyl groups. The thiazole and pyridine moieties are then introduced through condensation reactions.
Pyrimidine Core Formation: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Thiazole and Pyridine Introduction: The thiazole ring is typically formed via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone. The pyridine ring is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the pyrimidine ring can yield dihydropyrimidines.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound to probe biological pathways and identify new therapeutic targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide: Similar structure but with a different position of the pyridine ring.
2-cyclopropyl-6-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide: Similar structure but with a different position of the thiazole ring.
Uniqueness
The unique combination of the cyclopropyl, methyl, pyridinyl, and thiazolyl groups in 2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide provides distinct chemical and biological properties. This specific arrangement allows for unique interactions with biological targets, potentially leading to novel therapeutic effects not seen with similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-7-13(20-15(19-10)11-4-5-11)16(23)22-17-21-14(9-24-17)12-3-2-6-18-8-12/h2-3,6-9,11H,4-5H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQBFGKGWWWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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